molecular formula C14H18O3 B14081360 Cyclohexylmethyl 2-hydroxybenzoate CAS No. 101853-43-4

Cyclohexylmethyl 2-hydroxybenzoate

Cat. No.: B14081360
CAS No.: 101853-43-4
M. Wt: 234.29 g/mol
InChI Key: WDBGVOWQHSUFLG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylmethyl 2-hydroxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with cyclohexylmethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl 2-hydroxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hydroxybenzoic acid and cyclohexylmethanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Substitution: The aromatic ring of 2-hydroxybenzoate can participate in electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products Formed

    Hydrolysis: 2-hydroxybenzoic acid and cyclohexylmethanol.

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Substitution: Various substituted 2-hydroxybenzoates.

Scientific Research Applications

Cyclohexylmethyl 2-hydroxybenzoate has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.

    Cosmetics: The compound is utilized in formulations for skincare products due to its potential anti-inflammatory and soothing properties.

    Industrial Processes: It serves as a precursor for the synthesis of other chemical compounds and materials used in industrial applications.

Mechanism of Action

The mechanism of action of cyclohexylmethyl 2-hydroxybenzoate involves its interaction with biological targets, particularly enzymes and receptors. The compound’s ester bond can be hydrolyzed by esterases, releasing 2-hydroxybenzoic acid, which is known for its anti-inflammatory and analgesic properties. The molecular pathways involved include the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Cyclohexylmethyl 2-hydroxybenzoate can be compared with other esters of 2-hydroxybenzoic acid, such as:

    Methyl 2-hydroxybenzoate:

    Ethyl 2-hydroxybenzoate: Used in flavorings and fragrances.

    Propyl 2-hydroxybenzoate: Utilized as a preservative in food and cosmetics.

Properties

CAS No.

101853-43-4

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

cyclohexylmethyl 2-hydroxybenzoate

InChI

InChI=1S/C14H18O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2

InChI Key

WDBGVOWQHSUFLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC(=O)C2=CC=CC=C2O

Origin of Product

United States

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